molecular formula C7H10N2O B14844268 6-(Aminomethyl)-4-methylpyridin-2-OL

6-(Aminomethyl)-4-methylpyridin-2-OL

Cat. No.: B14844268
M. Wt: 138.17 g/mol
InChI Key: IFCNSESKYSLYQL-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-4-methylpyridin-2-OL is a pyridine derivative characterized by a hydroxyl group at position 2, a methyl group at position 4, and an aminomethyl substituent at position 6 (Figure 1). This combination of functional groups imparts unique physicochemical properties, including enhanced polarity due to the hydroxyl and aminomethyl moieties.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

6-(aminomethyl)-4-methyl-1H-pyridin-2-one

InChI

InChI=1S/C7H10N2O/c1-5-2-6(4-8)9-7(10)3-5/h2-3H,4,8H2,1H3,(H,9,10)

InChI Key

IFCNSESKYSLYQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=C1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-4-methylpyridin-2-OL can be achieved through several methods. One common approach involves the Mannich reaction, where a primary amine, formaldehyde, and a compound containing an active hydrogen atom (such as a pyridine derivative) are reacted together . The reaction typically proceeds under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Mannich reactions using continuous flow reactors to ensure consistent product quality and high throughput. The reaction conditions are optimized to maximize yield and minimize by-products, often involving the use of solvents and catalysts that are easily recoverable and recyclable.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-4-methylpyridin-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the aminomethyl group to other functional groups.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of aminomethylated derivatives.

Scientific Research Applications

6-(Aminomethyl)-4-methylpyridin-2-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-4-methylpyridin-2-OL involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as an enzyme inhibitor or modulator, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with pyridine and pyrimidine derivatives sharing functional or positional similarities.

Pyridine Derivatives

Compound Name Substituents (Positions) Functional Groups Molecular Formula CAS Number Key Structural Notes
6-(Aminomethyl)-4-methylpyridin-2-OL 2-OH, 4-CH₃, 6-CH₂NH₂ Hydroxyl, methyl, aminomethyl C₇H₁₀N₂O Not provided High polarity; potential H-bond donor/acceptor
2-Amino-4-methylpyridine 2-NH₂, 4-CH₃ Amino, methyl C₆H₈N₂ 1824-81-3 Lacks hydroxyl and aminomethyl groups; less polar
5,6-Dimethoxypyridin-2-ol 2-OH, 5-OCH₃, 6-OCH₃ Hydroxyl, methoxy C₈H₁₁NO₃ Not provided Methoxy groups increase lipophilicity vs. aminomethyl
3-Amino-5-methoxypyridin-4-ol 3-NH₂, 5-OCH₃, 4-OH Amino, methoxy, hydroxyl C₆H₈N₂O₂ Not provided Varied substitution pattern alters electronic distribution

Pyrimidine Derivatives

Compound Name Substituents (Positions) Functional Groups Molecular Formula CAS Number Key Structural Notes
6-Amino-2-methylpyrimidin-4-ol 4-OH, 2-CH₃, 6-NH₂ Hydroxyl, methyl, amino C₅H₇N₃O Not provided Pyrimidine core with dual N atoms; altered basicity
4-Methyl-6-(methylthio)pyrimidin-2-ol 2-OH, 4-CH₃, 6-SCH₃ Hydroxyl, methyl, methylthio C₆H₈N₂OS 16710-11-5 Thioether group enhances lipophilicity

Key Structural and Functional Insights

  • Polarity and Solubility: The hydroxyl and aminomethyl groups in this compound likely increase aqueous solubility compared to non-polar analogs like 2-Amino-4-methylpyridine . However, pyrimidine derivatives (e.g., 6-Amino-2-methylpyrimidin-4-ol) may exhibit different solubility profiles due to their dual nitrogen atoms .
  • For instance, pyridine derivatives with amino groups are often explored as kinase inhibitors , while pyrimidine analogs (e.g., 4-Methyl-6-(methylthio)pyrimidin-2-ol) may act as enzyme modulators due to sulfur-containing substituents .
  • Synthetic Accessibility : Pyridine derivatives with multiple substituents often require multi-step syntheses, as seen in , which discusses complex pyridine-based compounds .

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